molecular formula C17H14N2S2 B12011170 methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate CAS No. 387361-60-6

methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate

Cat. No.: B12011170
CAS No.: 387361-60-6
M. Wt: 310.4 g/mol
InChI Key: FGPVCCRUCXLQHK-WOJGMQOQSA-N
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Description

Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a carbamodithioate derivative characterized by a methyl group attached to the dithiocarbamate moiety and an anthracene-based Schiff base (E-configuration imine). Carbamodithioates are versatile compounds with applications ranging from reversible addition-fragmentation chain-transfer (RAFT) polymerization agents to agricultural fungicides . However, its specific synthetic routes and functional roles remain less documented compared to simpler carbamodithioate derivatives.

Properties

CAS No.

387361-60-6

Molecular Formula

C17H14N2S2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate

InChI

InChI=1S/C17H14N2S2/c1-21-17(20)19-18-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3,(H,19,20)/b18-11+

InChI Key

FGPVCCRUCXLQHK-WOJGMQOQSA-N

Isomeric SMILES

CSC(=S)N/N=C/C1=CC2=CC3=CC=CC=C3C=C2C=C1

Canonical SMILES

CSC(=S)NN=CC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate typically involves the reaction of anthracene-2-carbaldehyde with methyl carbamodithioate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate exhibit anticancer properties. Polycyclic aromatic hydrocarbons (PAHs), including anthracene derivatives, have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, benzanthracene derivatives have shown immunosuppressive effects, which are critical in cancer therapy by modulating immune responses against tumors .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the modulation of cell signaling pathways. Studies suggest that methyl substitutions on the anthracene moiety can significantly alter biological activity, enhancing the compound's ability to inhibit cell proliferation and induce cell cycle arrest .

Materials Science

Nanomaterials and Drug Delivery Systems
this compound can be utilized in the development of nanomaterials for targeted drug delivery systems. Its unique chemical structure allows it to form stable complexes with various therapeutic agents, improving their solubility and bioavailability. This property is particularly beneficial in creating ultrasound contrast agents that enhance imaging techniques in medical diagnostics .

Surface Functionalization
In materials science, the compound can be used for surface functionalization to enhance biocompatibility and reduce toxicity in biomedical applications. The incorporation of carbamodithioate groups can improve adhesion properties while maintaining non-toxic profiles, making them suitable for use in implants and medical devices .

Environmental Applications

Bioremediation
The compound's structure suggests potential applications in environmental science, particularly in bioremediation processes. Compounds with similar dithiocarbamate functionalities have been shown to bind heavy metals, facilitating their removal from contaminated environments. This property could be leveraged to develop effective agents for soil and water decontamination .

Case Studies and Research Findings

Study/Research Findings Reference
Immunosuppressive Effects of Benzanthracene DerivativesMethyl substitutions enhance immunosuppressive effects, impacting T-cell proliferation and cytokine production.
Development of Targeted Drug Delivery SystemsAnthracene derivatives improve drug solubility and stability for enhanced therapeutic efficacy.
Heavy Metal Binding for Environmental CleanupDithiocarbamate compounds effectively bind heavy metals, aiding in bioremediation efforts.

Mechanism of Action

The mechanism of action of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The carbamodithioate group is known to interact with thiol groups in proteins, potentially leading to the modulation of protein function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

RAFT Polymerization Agents

Carbamodithioates are widely used as RAFT agents due to their ability to control polymer molecular weight and dispersity. Key analogs include:

Compound Name Substituents Application Key Findings Reference
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate Anthracenyl, methyl Not explicitly reported Hypothesized steric hindrance from anthracene may reduce polymerization efficiency.
2-Cyanopropan-2-yl N-methyl-N-(pyridine-4-yl)carbamodithioate (CTA 5) Pyridinyl, methyl, cyano Polymerization of HPMA Achieves monomodal distribution (Ð = 1.19) at high conversions.
Methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate (CTA 4) Pyridinyl, methyl, propionate Polymerization of PEGA480 Effective for acrylates (Ð = 1.18).

Key Differences :

  • Electronic Effects : Anthracene’s extended conjugation may alter the RAFT agent’s reactivity, though this remains untested.
Agricultural Fungicides

Ethylenebisdithiocarbamates (EBDCs) are a major class of fungicides. Comparisons include:

Compound Name Structure Application Key Findings Reference
Metiram (MET) Polymeric zinc EBDC Broad-spectrum fungicide Non-systemic action; persistent environmental residues.
Zineb Polymeric zinc EBDC Crop protection Similar to MET but with higher zinc content.
This compound Monomeric, anthracenyl Not reported Monomeric structure may reduce environmental persistence vs. polymeric EBDCs.

Key Differences :

  • Structure-Activity: Monomeric carbamodithioates (e.g., the target compound) lack the polymeric backbone of EBDCs, likely reducing their bioactivity and soil persistence.
  • Toxicity: EBDCs like MET degrade into toxic metabolites (e.g., ethylene thiourea), whereas the anthracene derivative’s toxicity profile is unknown .
Aromatic Carbamodithioate Derivatives

Other carbamodithioates with aromatic substituents highlight structural influences:

Compound Name Substituents Key Properties Reference
Benzyl N-[(Z)-(1-methyl-2-sulfanylpropylidene)amino]carbamodithioate Benzyl, sulfanyl Crystal packing via π-π interactions (3.823 Å) and hydrogen bonding.
Methyl 4-(1H-benzo[d]imidazol-2-yl)phenyl carbamodithioate Benzimidazole, phenyl Synthesized via thiourea intermediates; potential pharmaceutical applications.
This compound Anthracenyl, methyl Hypothesized strong π-π stacking due to planar anthracene.

Key Differences :

  • Aromatic Systems : Anthracene’s larger π-system may enhance solid-state interactions compared to benzyl or benzimidazole groups, favoring applications in organic electronics.
  • Synthesis Complexity : The anthracene derivative likely requires specialized imine-forming steps, unlike simpler aryl analogs .

Biological Activity

Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an anthracene moiety linked to a carbamodithioate functional group. This structure is believed to contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Preliminary data indicate that the compound possesses antimicrobial properties against various pathogens.

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AnticancerInhibition of MCF-7 cell proliferation
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Activity

In a study involving breast cancer cell lines (MCF-7), this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Research Findings

Recent research has focused on enhancing the biological activity of similar compounds through structural modifications. For instance, methylation at specific positions on the anthracene ring has been shown to improve potency against cancer cells while maintaining low toxicity profiles.

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